molecular formula C9H10Br2O B2687874 1,2-Bis(bromomethyl)-4-methoxybenzene CAS No. 36132-96-4

1,2-Bis(bromomethyl)-4-methoxybenzene

Cat. No.: B2687874
CAS No.: 36132-96-4
M. Wt: 293.986
InChI Key: PCVGSVPBMIEQQK-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 2 positions, and a methoxy group is attached to the 4 position. This compound is known for its reactivity due to the presence of bromine atoms, making it useful in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(bromomethyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxytoluene (p-anisaldehyde) using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(bromomethyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include 1,2-bis(hydroxymethyl)-4-methoxybenzene, 1,2-bis(aminomethyl)-4-methoxybenzene, and 1,2-bis(thiomethyl)-4-methoxybenzene.

    Oxidation: Products include 1,2-bis(bromomethyl)-4-methoxybenzaldehyde and 1,2-bis(bromomethyl)-4-methoxybenzoic acid.

    Reduction: Products include 1,2-dimethyl-4-methoxybenzene.

Scientific Research Applications

1,2-Bis(bromomethyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(bromomethyl)-4-methoxybenzene involves its reactivity towards nucleophiles. The bromomethyl groups are highly electrophilic, allowing the compound to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, making it useful in biochemical studies and drug design.

Comparison with Similar Compounds

1,2-Bis(bromomethyl)-4-methoxybenzene can be compared with other similar compounds, such as:

    1,2-Bis(bromomethyl)benzene: Lacks the methoxy group, making it less reactive towards certain nucleophiles.

    1,4-Bis(bromomethyl)-2-methoxybenzene: The bromomethyl groups are positioned differently, affecting its reactivity and applications.

    1,2-Bis(chloromethyl)-4-methoxybenzene: Chlorine atoms replace bromine, resulting in different reactivity and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.

Properties

IUPAC Name

1,2-bis(bromomethyl)-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVGSVPBMIEQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CBr)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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